molecular formula C26H26N2O2 B11553958 N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide

Cat. No.: B11553958
M. Wt: 398.5 g/mol
InChI Key: VLJDGWXNJSXCQR-WPWMEQJKSA-N
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Description

N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by its unique structure, which includes a cyclopropane ring and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between 4-methoxybenzaldehyde and 2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to purify the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its cyclopropane ring structure and the presence of methoxy and methyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar Schiff base hydrazones .

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C26H26N2O2/c1-18-4-10-21(11-5-18)26(22-12-6-19(2)7-13-22)16-24(26)25(29)28-27-17-20-8-14-23(30-3)15-9-20/h4-15,17,24H,16H2,1-3H3,(H,28,29)/b27-17+

InChI Key

VLJDGWXNJSXCQR-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C/C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NN=CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C

Origin of Product

United States

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